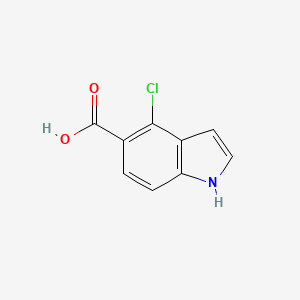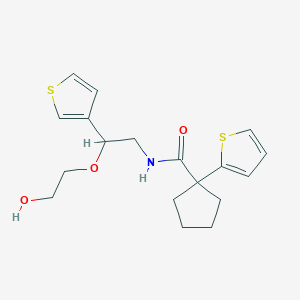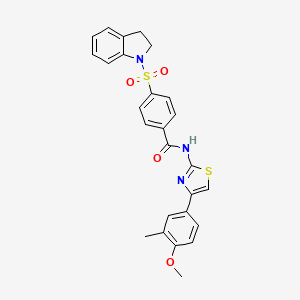![molecular formula C16H15N3O B2978601 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide CAS No. 477492-93-6](/img/structure/B2978601.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
作用機序
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide, is a compound that has been found to target the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is an ATPase associated with diverse cellular activities. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction inhibits the ATPase activity of p97, disrupting its normal function . The inhibition of p97 can lead to the accumulation of misfolded proteins in the cell, triggering cellular stress responses and potentially leading to cell death .
Biochemical Pathways
For instance, p97 plays a role in the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, the compound could disrupt the ERAD pathway, leading to the accumulation of misfolded proteins and cellular stress .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of p97. This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . In some cases, this can lead to cell death, making the compound potentially useful for the treatment of diseases characterized by the overactivity or dysregulation of p97 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide typically involves the formation of the benzimidazole ring followed by the attachment of the propionamide group. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequently, the propionamide group can be introduced through an amide coupling reaction using propionic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often preferred. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitutions may involve reagents like sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
類似化合物との比較
Similar Compounds
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide is unique due to its specific substitution pattern and the presence of the propionamide group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAJGDASKXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2978521.png)
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)
![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)


![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)

![3-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2978538.png)

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)
